Ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate
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Overview
Description
Ethyl7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of bromine, chlorine, and ethyl ester groups attached to a pyrrolo[2,1-f][1,2,4]triazine core. The molecular formula of this compound is C9H7BrClN3O2, and it has a molecular weight of 304.53 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts to facilitate the formation of the triazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize by-products and maximize yield. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the compound’s purity and structural integrity .
Chemical Reactions Analysis
Types of Reactions
Ethyl7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different alkyl or aryl groups, while oxidation and reduction can modify the oxidation state of the compound .
Scientific Research Applications
Ethyl7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor in cancer research.
Medicine: Explored for its antiviral and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, such as kinases, by binding to their active sites. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: A core structure shared with Ethyl7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate, used in kinase inhibitors.
Triazines and Tetrazines: Other heterocyclic compounds with similar applications in medicinal chemistry and materials science
Uniqueness
Ethyl7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and ethyl ester groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H7BrClN3O2 |
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Molecular Weight |
304.53 g/mol |
IUPAC Name |
ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate |
InChI |
InChI=1S/C9H7BrClN3O2/c1-2-16-9(15)5-3-6(10)14-7(5)8(11)12-4-13-14/h3-4H,2H2,1H3 |
InChI Key |
ULWUHPOUJMMKPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=NC=NN2C(=C1)Br)Cl |
Origin of Product |
United States |
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